molecular formula C9H10N2O2S B13316921 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B13316921
M. Wt: 210.26 g/mol
InChI Key: WSDSBNIEWSFNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a pent-1-yn-3-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with pent-1-yn-3-ylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazole, followed by nucleophilic substitution with pent-1-yn-3-ylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    2-[(Pent-1-yn-3-yl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiazole ring.

    2-[(Pent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid: Contains an oxazole ring instead of a thiazole ring.

Uniqueness: 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(pent-1-yn-3-ylamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c1-3-6(4-2)10-9-11-7(5-14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13)

InChI Key

WSDSBNIEWSFNLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC(=CS1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.